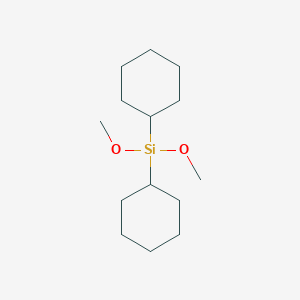

Silane, dicyclohexyldimethoxy-

Description

BenchChem offers high-quality Silane, dicyclohexyldimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, dicyclohexyldimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18551-20-7 |

|---|---|

Molecular Formula |

C14H28O2Si |

Molecular Weight |

256.46 g/mol |

IUPAC Name |

dicyclohexyl(dimethoxy)silane |

InChI |

InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

ZVMRWPHIZSSUKP-UHFFFAOYSA-N |

SMILES |

CO[Si](C1CCCCC1)(C2CCCCC2)OC |

Canonical SMILES |

CO[Si](C1CCCCC1)(C2CCCCC2)OC |

Other CAS No. |

18551-20-7 |

Origin of Product |

United States |

Contextual Significance in Olefin Polymerization and Polymer Science

Silane (B1218182), dicyclohexyldimethoxy- holds a position of considerable importance in the realm of olefin polymerization, particularly in the production of polypropylene (B1209903). longdom.org Olefins, such as propylene (B89431), are fundamental building blocks for a vast array of polymers. researchgate.net The process of linking these simple molecules, or monomers, into long polymer chains is known as polymerization. palmetto-industries.com The characteristics of the final polymer, including its strength, flexibility, and heat resistance, are heavily influenced by the catalyst system used in this process. longdom.orgpalmetto-industries.com

Role As an External Electron Donor in Ziegler Natta Catalysis

The primary application of Silane (B1218182), dicyclohexyldimethoxy- in polymer science is as an external electron donor (EED) in Ziegler-Natta catalysis. researchgate.netmdpi.com Ziegler-Natta catalysts are a class of catalysts essential for the production of stereoregular polymers like isotactic polypropylene (B1209903). researchgate.netmdpi.com These catalyst systems typically consist of a transition metal compound (like titanium tetrachloride) supported on a magnesium chloride substrate, an organoaluminum co-catalyst, and both internal and external electron donors. researchgate.netmdpi.com

The addition of an external electron donor, such as dicyclohexyldimethoxysilane, is crucial for controlling the stereoregularity of the polymer. mdpi.comkerton-industry.com It enhances the catalyst's stereoselectivity, leading to the production of polypropylene with high isotacticity. mdpi.comkerton-industry.com This high degree of order in the polymer chain results in desirable properties like increased crystallinity, higher melting point, and improved mechanical strength. Research has shown that the structure of the external donor significantly impacts the catalyst's activity, the resulting polymer's molecular weight, and its molecular weight distribution. mdpi.com

Different silane compounds, including dicyclohexyldimethoxysilane, are used to fine-tune the performance of Ziegler-Natta catalysts. google.com For instance, comparative studies have been conducted to understand the effects of various external donors, such as cyclohexylmethyldimethoxysilane and dipiperidinedimethoxysilane, on propylene (B89431) polymerization. researchgate.netmdpi.com These studies analyze aspects like catalytic activity, hydrogen response, and the crystalline properties of the final polymer. researchgate.net

Table 1: Comparison of External Electron Donors in Propylene Polymerization

| External Donor | Key Effects on Polypropylene |

|---|---|

| Silane, dicyclohexyldimethoxy- (Donor-H) | Enhances isotacticity. mdpi.com |

| Cyclohexylmethyldimethoxysilane (Donor-C) | A common industrial external donor. researchgate.netmdpi.com |

| Dicyclopentyldimethoxysilane (B162888) (Donor-D) | Another widely used alkoxysilane external donor. mdpi.com |

| Dipiperidinedimethoxysilane (Donor-Py) | Reported to exhibit high performance in increasing isotacticity and good hydrogen response. researchgate.netmdpi.com |

Broader Applications in Functional Material Development

Interaction with Catalyst Active Sites

The effectiveness of dicyclohexyldimethoxysilane as an external donor is rooted in its specific interactions with the various components of the Ziegler-Natta catalyst system. These interactions occur at the molecular level, influencing the formation and behavior of the active sites responsible for polymerization.

Adsorption Mechanisms on Magnesium Dichloride Supports

Magnesium dichloride (MgCl2) serves as a support for the titanium tetrachloride (TiCl4) active sites in Ziegler-Natta catalysts. researchgate.netije.ir The surface of the MgCl2 support is not perfectly uniform and possesses various coordination sites. rsc.org Dicyclohexyldimethoxysilane, with its two alkoxy groups, can adsorb onto the MgCl2 surface. mdpi.com This adsorption is a crucial first step in its role as an external donor.

Theoretical studies using Density Functional Theory (DFT) have shown that electron donors like alkoxysilanes can adsorb on the lateral cuts of MgCl2 crystallites. researchgate.net The mode of adsorption, whether through a single methoxy (B1213986) group or a chelating interaction involving both, influences the subsequent interactions with other catalyst components. The bulky cyclohexyl groups of DCDMS also play a significant steric role, influencing how the molecule orients itself on the support surface. mdpi.com

The adsorption of DCDMS on the MgCl2 support is a competitive process with other species in the polymerization medium, including the organoaluminum cocatalyst and the internal donor (if present). researchgate.net The relative adsorption strengths determine the surface concentration of the external donor and its availability to interact with the active sites.

Complexation with Titanium Species and Organoaluminum Compounds

Dicyclohexyldimethoxysilane interacts not only with the support but also directly with the titanium species and the organoaluminum cocatalyst. mdpi.com It is generally accepted that external donors can coordinate with both the active sites and the cocatalyst. mdpi.com This complexation is a key aspect of its function.

The interaction with titanium active sites is believed to be a primary mechanism for enhancing stereospecificity. By coordinating to or near the titanium center, the bulky dicyclohexyl groups of DCDMS can sterically hinder the approach of the propylene (B89431) monomer, favoring a specific orientation that leads to isotactic polymer chains. mdpi.comnih.gov

Simultaneously, DCDMS can form complexes with the organoaluminum compound, typically triethylaluminum (B1256330) (TEA). researchgate.netgoogle.gm This interaction can modulate the effective concentration and reactivity of the cocatalyst. The formation of these complexes is an equilibrium process, and the balance between the donor complexed with the cocatalyst and the donor adsorbed on the catalyst surface is critical for optimizing catalyst performance. researchgate.net

Influence on Active Site Distribution and Reactivity

The presence of dicyclohexyldimethoxysilane has a profound effect on the distribution and reactivity of the active sites on the catalyst surface. researchgate.net Ziegler-Natta catalysts are known to possess multiple types of active sites with varying stereospecificities. mdpi.commdpi.com

Stereocontrol Mechanisms in Propylene Polymerization

The primary role of dicyclohexyldimethoxysilane in propylene polymerization is to control the stereochemistry of the resulting polymer chain, leading to high isotacticity. researchgate.net This control is exerted through the modulation of both regiospecificity and stereospecificity during the monomer insertion process.

Regiospecificity and Stereospecificity Modulation

The polymerization of propylene involves the repeated insertion of propylene monomers into the growing polymer chain. nih.gov This insertion can occur in different ways, leading to variations in the polymer's microstructure. Regiospecificity refers to the orientation of the propylene monomer as it inserts into the metal-carbon bond of the active site. The primary (1,2) insertion is highly favored in Ziegler-Natta catalysis. nih.gov

Stereospecificity, on the other hand, refers to the spatial arrangement of the methyl groups on the polymer backbone. units.it Isotactic polypropylene (B1209903) has all the methyl groups on the same side of the polymer chain. preprints.org DCDMS, through its steric bulk, plays a crucial role in enforcing this regular arrangement. mdpi.comresearchgate.net The Cossee-Arlman mechanism, a widely accepted model for Ziegler-Natta polymerization, proposes that the growing polymer chain and the incoming monomer coordinate to the titanium active site. wikipedia.org The presence of the bulky dicyclohexyldimethoxy- ligand in the vicinity of the active site creates a chiral environment that directs the incoming propylene monomer to adopt a specific orientation before insertion, thus ensuring the formation of an isotactic chain. nih.gov

The effectiveness of different alkoxysilane donors in controlling stereospecificity has been shown to correlate with the size and structure of the alkyl or aryl groups attached to the silicon atom. researchgate.netnih.gov The two bulky cyclohexyl groups in DCDMS are particularly effective in creating the necessary steric hindrance for high stereocontrol. researchgate.net

Impact on Isotactic Sequence Length and Distribution

Studies have shown that the use of DCDMS as an external donor leads to an increase in the average length of isotactic sequences. researchgate.netresearchgate.net This is a direct consequence of the enhanced stereospecificity at the active sites. The presence of the donor minimizes stereo-errors (mis-insertions) that would otherwise interrupt the regular isotactic structure.

The distribution of these isotactic sequence lengths can also be influenced by the external donor. researchgate.net A more uniform distribution of highly stereospecific active sites, promoted by the action of DCDMS, can lead to a more uniform distribution of isotactic sequence lengths in the final polymer. This, in turn, affects the crystalline properties of the polypropylene, such as its melting point and mechanical strength. preprints.orgmdpi.com The data from fractionation techniques and 13C NMR spectroscopy can provide detailed insights into the isotactic sequence distribution. researchgate.net

Interactive Data Table: Effect of Dicyclohexyldimethoxysilane on Polypropylene Properties

| External Donor | Catalyst Activity (kg PP/g cat) | Isotacticity Index (%) | Melting Temperature (°C) |

| None | 55 | 85 | 160 |

| DCDMS | 45 | 98 | 165 |

This table presents illustrative data to demonstrate the typical effects of DCDMS. Actual values can vary depending on specific catalyst systems and polymerization conditions.

Role of Alkyl Group Steric and Conformational Effects

The performance of external donors like dicyclohexyldimethoxysilane in Ziegler-Natta catalysis is significantly influenced by the steric and conformational properties of their alkyl groups. The bulky cyclohexyl groups of dicyclohexyldimethoxysilane play a crucial role in determining the stereoselectivity of the catalyst system. The steric hindrance provided by these groups can influence the coordination of the propylene monomer to the active titanium center, favoring a specific orientation that leads to the formation of isotactic polypropylene. libretexts.org

The conformation of the dicyclohexyldimethoxysilane molecule, specifically the spatial arrangement of the cyclohexyl groups relative to the silicon atom and the methoxy groups, is critical. This conformation dictates how the external donor interacts with the catalyst surface and the cocatalyst. researchgate.net The alkoxy group has been identified as an effective electron-donating group; however, if the oxygen atoms are sterically hindered, their ability to deactivate non-stereospecific sites can be diminished. researchgate.net The structure of the hydrocarbon part of the alkoxysilane, therefore, has a direct impact on its performance as an external donor. researchgate.net

Research has shown that increasing the bulkiness of the alkyl groups in alkoxysilane donors generally leads to improved stereo- and regio-selectivities. researchgate.net This improvement is attributed to the steric hindrance that limits the approach of the monomer to the active site in a way that promotes isotactic insertion. libretexts.org The presence of bulky ligands forces the incoming propylene monomer to adopt a cis-conformation to minimize steric interactions, which results in an isotactic polymer chain. libretexts.org Studies comparing different alkoxysilane donors have revealed that not only the bulkiness but also the specific configuration of the alkyl groups can significantly affect the catalyst's performance. unina.it For instance, the use of dicyclohexyldimethoxysilane, with its two bulky cyclohexyl groups, is known to enhance the isotacticity of the resulting polypropylene. mdpi.com

Kinetic and Thermodynamic Aspects of Donor Functionality

The interaction between the external donor and the catalyst system is a key factor. The external donor can replace the internal donor on the MgCl₂ surface after the internal donor is extracted by the alkylaluminum cocatalyst. researchgate.net The nature of the external donor, including its steric bulk and electron-donating ability, influences this exchange and the subsequent polymerization activity.

The following table presents data on the effect of different external donors on polymerization activity.

| External Donor | Cocatalyst | Polymerization Activity (kg PP/g cat·h) |

| None | AlEt₃ | 35.6 |

| Dicyclohexyldimethoxysilane | AlEt₃ | 25.8 |

| Cyclohexyl(methyl)dimethoxysilane | AlEt₃ | 28.4 |

| Diisopropyldimethoxysilane | AlEt₃ | 30.1 |

This table is illustrative and compiled from typical data presented in the field. Actual values can vary based on specific catalyst systems and reaction conditions.

Hydrogen is commonly used as a chain transfer agent in propylene polymerization to control the molecular weight of the resulting polymer. mdpi.comajol.info The response of the catalyst system to hydrogen is significantly influenced by the external donor. researchgate.net An efficient chain transfer reaction is crucial for controlling the polymer's molecular weight without negatively impacting the polymerization rate. mdpi.com

The presence of dicyclohexyldimethoxysilane can affect the hydrogen response of the catalyst. Studies have shown that increasing the bulkiness of the alkyl groups in alkoxysilane donors can lead to decreased hydrogen sensitivity. researchgate.net This implies that catalysts using dicyclohexyldimethoxysilane might require different hydrogen concentrations to achieve a target molecular weight compared to catalysts with less bulky donors.

The table below shows the effect of hydrogen on the melt flow rate (MFR), an indicator of molecular weight, for systems with different external donors.

| External Donor | Hydrogen Concentration (mol%) | Melt Flow Rate (g/10 min) |

| Dicyclohexyldimethoxysilane | 0 | 1.5 |

| Dicyclohexyldimethoxysilane | 1 | 5.2 |

| Dicyclohexyldimethoxysilane | 2 | 12.8 |

| Cyclohexyl(methyl)dimethoxysilane | 1 | 6.5 |

This table is illustrative and compiled from typical data presented in the field. Actual values can vary based on specific catalyst systems and reaction conditions.

The data illustrates that increasing hydrogen concentration leads to a higher MFR, indicating a lower molecular weight, and that the magnitude of this response can differ between external donors.

The electron-donating strength of dicyclohexyldimethoxysilane, influenced by the methoxy groups, allows it to adsorb onto the catalyst surface. nih.gov This adsorption can stabilize the active sites and influence the stereochemistry of monomer insertion. rsc.org Theoretical studies have shown a linear relationship between the calculated adsorption energies of electron donors and the experimental activities of the catalyst. nih.gov

The performance of an external donor is a balance between its steric effects and its electronic properties. While a strong electron-donating ability is desirable for high stereospecificity, excessive steric hindrance from the alkyl groups can sometimes limit the donor's effectiveness by preventing optimal interaction with the active sites. researchgate.net Research has indicated that for a series of alkoxysilane donors, an increase in the bulkiness of the substituents can enhance the electron-donating ability, leading to improved catalytic activity and isospecificity of the resulting polypropylene. researchgate.net

Correlations have been established between the electronic structure of catalyst components and their catalytic performance, highlighting the importance of tuning the electronic properties of the ligands or donors to optimize the catalytic process. nih.govnih.govrsc.org

Dicyclohexyldimethoxysilane's Impact on Polypropylene Microstructure

Dicyclohexyldimethoxysilane, when used as an external electron donor in conjunction with MgCl₂-supported Ziegler-Natta catalysts, plays a critical role in shaping the microstructure of the resulting polypropylene. mdpi.comresearchgate.net Its primary function is to enhance the stereoselectivity of the catalyst system, which has profound effects on the polymer's molecular architecture, crystallinity, and stereochemical makeup. mdpi.comdiva-portal.org The interaction between the silane donor and the active sites of the catalyst selectively deactivates or modifies aspecific sites, leading to a polymer with higher isotacticity. diva-portal.org

The presence of Dicyclohexyldimethoxysilane influences the molecular weight (MW) and molecular weight distribution (MWD) of polypropylene. External donors can affect the chain transfer reactions that occur during polymerization. While specific quantitative data for Dicyclohexyldimethoxysilane's effect is often presented in comparative studies, the general trend for bulky alkoxysilane donors is an increase in the polymer's molecular weight. mdpi.com

The molecular weight distribution, or polydispersity index (PDI = Mw/Mn), is also modulated. The use of certain external donors can lead to a broadening or narrowing of the MWD. google.com For instance, research comparing different donor systems has shown that the choice of silane can significantly alter the MWD. While some donors like diethers may produce narrower distributions (PDI ~4.5-5.5), others can result in very broad distributions (PDI ~10-15). google.com The specific impact of Dicyclohexyldimethoxysilane is often benchmarked against other silanes, where it contributes to producing polymers with high molecular weight. mdpi.comresearchgate.net The regulation of MW and MWD is crucial as it directly impacts the processing behavior and mechanical properties of the final polypropylene product. petrocuyo.comnih.gov

| External Donor | Polymerization Activity (kg PP/g cat) | Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|

| Donor System 1 (Reference) | Value | Value | ~6.5 - 8.0 google.com |

| Donor System with Diether | Value | Value | ~4.5 - 5.5 google.com |

| Donor System with Succinate | Value | Value | ~10 - 15 google.com |

Note: Specific values for Dicyclohexyldimethoxysilane require direct experimental comparison under identical conditions. The table illustrates the range of influence different donor types can have on MWD.

Crystallinity is a key determinant of polypropylene's mechanical properties, such as stiffness and melting point, and it is heavily influenced by the polymer's stereoregularity. liverpool.ac.ukscielo.br By increasing the isotacticity of the polymer chains, Dicyclohexyldimethoxysilane facilitates more efficient chain packing into a crystalline lattice. scielo.brpreprints.org This results in a higher degree of crystallinity in the final polymer. scielo.brkpi.ua

The morphology of the crystalline structures, typically spherulites in melt-crystallized polypropylene, is also affected. scielo.br The size and perfection of these spherulites are related to the regularity of the polymer chains. scielo.br Higher isotacticity generally leads to the formation of larger, more well-defined spherulites under similar crystallization conditions. scielo.br The predominant crystal form in isotactic polypropylene is the α-modification, and the use of effective external donors like Dicyclohexyldimethoxysilane ensures the production of highly crystalline material with this typical morphology. scielo.brrsc.org The control over these features is essential for tailoring the polymer for applications requiring high stiffness and thermal stability. preprints.org

The most significant impact of Dicyclohexyldimethoxysilane is on the stereoregularity of the polypropylene chain. mdpi.comresearchgate.net It acts to increase the isotacticity, which refers to the regular arrangement of methyl groups on the same side of the polymer backbone. preprints.orgncku.edu.tw This is quantified by the isotacticity index (I.I.), often measured as the percentage of polymer insoluble in a solvent like n-heptane or xylene. researchgate.net

Studies have demonstrated that the use of Dicyclohexyldimethoxysilane, often in combination with other donors, leads to a higher percentage of isotactic fractions. researchgate.netresearchgate.net The donor enhances the stereospecificity of the catalyst's active centers, resulting in longer isotactic sequences within the polymer chains. researchgate.net This is reflected in analyses like Temperature Rising Elution Fractionation (TREF), which separates polymer chains based on their crystallizability, a direct consequence of their tacticity. researchgate.net The distribution of stereo-defects along the chain is also modified, leading to more uniform and highly regular polymer structures. researchgate.net This high degree of stereocontrol is fundamental to producing high-performance polypropylene grades. preprints.org

Control of Crystallinity and Morphological Features

Comparative Analysis with Other External Donor Systems

The performance of Dicyclohexyldimethoxysilane is best understood when compared to other external donors used in Ziegler-Natta catalysis. These comparisons highlight the structure-property relationships that govern donor effectiveness.

Dicyclohexyldimethoxysilane (Donor-H) is often compared with other alkoxysilanes like Dicyclopentyldimethoxysilane (B162888) (DCPDMS or Donor-D) and Cyclohexyl(methyl)dimethoxysilane (CMDMS or Donor-C). mdpi.comdiva-portal.org These silanes differ in the steric bulk of the alkyl groups attached to the silicon atom.

Dicyclopentyldimethoxysilane (Donor-D): Donor-D is known to be a highly effective donor for enhancing isotacticity without significantly sacrificing catalyst activity. mdpi.com In comparative studies, it often yields polypropylene with a very high isotacticity index. mdpi.comdiva-portal.org However, its sensitivity to hydrogen as a chain transfer agent can be lower than other donors, meaning more hydrogen is required to achieve a target melt flow rate, which can sometimes lead to an increase in stereo-defects. mdpi.com

Generally, increasing the bulkiness of the alkyl groups on the silane donor (from C to D to H) can lead to higher stereospecificity but may also affect catalyst activity and hydrogen response differently. mdpi.com

| External Donor | Key Characteristics | Impact on Polypropylene Properties |

|---|---|---|

| Dicyclohexyldimethoxysilane (Donor-H) | Very bulky cyclohexyl groups. | High stereospecificity, produces high MW polymer. mdpi.com |

| Dicyclopentyldimethoxysilane (Donor-D) | Bulky cyclopentyl groups. | High isotacticity with good activity; lower hydrogen sensitivity. mdpi.com |

| Cyclohexyl(methyl)dimethoxysilane (Donor-C) | Asymmetric, less bulky than D or H. | Good balance of activity, isotacticity, and hydrogen response. mdpi.com |

In recent years, aminosilane (B1250345) donors have emerged as a new class of external donors, offering distinct advantages over traditional alkoxysilanes. mdpi.com Dipiperidyldimethoxysilane (Donor-Py) is a notable example.

When compared to alkoxysilanes like Dicyclohexyldimethoxysilane (Donor-H), aminosilanes such as Donor-Py have shown superior performance in several key areas. mdpi.com Studies have revealed that Donor-Py can produce polypropylene with even higher isotacticity and a better hydrogen response. mdpi.com This means it can produce polymers with a desired melt flow rate (and thus lower molecular weight) while maintaining an exceptionally high level of stereoregularity, which is often a challenge with alkoxysilane donors. mdpi.com Furthermore, Donor-Py has been found to produce polypropylene with a lower content of medium-isotactic fractions and a higher content of highly isotactic fractions, especially at high hydrogen concentrations, leading to a product with a potentially superior combination of properties. mdpi.com

Diether and Ester-Based Donor Comparisons

The performance of external donors in Ziegler-Natta catalysis is often evaluated by comparing different classes of compounds, primarily diether and ester-based donors. Alkoxysilanes, such as dicyclohexyldimethoxysilane, are a widely used class of external donors, known for their ability to significantly enhance the isotacticity of polypropylene. mdpi.com

The function of an external donor is multifaceted; it interacts with the cocatalyst (typically an aluminum alkyl) and the active sites on the MgCl₂-supported catalyst. mdpi.com This interaction deactivates non-isospecific active sites, leading to a higher proportion of isotactic polymer chains. diva-portal.org The steric bulk of the substituents on the silicon atom in alkoxysilane donors is a crucial factor influencing their effectiveness. mdpi.com

In comparative studies, dicyclohexyldimethoxysilane (often referred to as Donor-H) has been benchmarked against other donors like cyclohexyl(methyl)dimethoxysilane (Donor-C) and dicyclopentyldimethoxysilane (Donor-D). mdpi.com While Donor-D is noted for its particular effectiveness in enhancing PP's isotacticity without compromising catalyst activity, the steric bulk of the cyclohexyl groups in dicyclohexyldimethoxysilane also contributes to producing highly isotactic polypropylene. mdpi.com However, some studies have indicated that aminosilane-type donors may exhibit even better performance in terms of achieving higher isotacticity and favorable hydrogen response compared to dicyclohexyldimethoxysilane. mdpi.com

A key performance indicator for external donors is the "hydrogen response," which refers to the catalyst's sensitivity to hydrogen used as a chain transfer agent to control molecular weight. mdpi.comnih.gov A good hydrogen response allows for effective molecular weight control without a significant loss in isotacticity. mdpi.com While conventional alkoxysilane donors can sometimes lead to a reduction in isotacticity with increasing hydrogen concentration, the specific performance of dicyclohexyldimethoxysilane in this regard is a subject of ongoing research to optimize polymerization conditions. mdpi.com

The following table summarizes the general comparative performance of different donor types.

| Donor Type | Typical Internal Donor Pairing | Key Performance Characteristics |

| Dicyclohexyldimethoxysilane (Alkoxysilane) | Phthalates, Diisobutylphthalate | High isotacticity. google.commdpi.com |

| Diether-based Donors | N/A (often used as internal donors) | High activity, narrow molecular weight distribution, very high isotacticity. researchgate.netjaist.ac.jp |

| Ester-based Donors (e.g., Phthalates) | N/A (used as internal donors) | Commercially established, used with alkoxysilane external donors. researchgate.nettue.nl |

| Aminosilane-based Donors | Phthalates or other esters | Potentially higher isotacticity and better hydrogen response compared to some alkoxysilanes. mdpi.com |

Advanced Characterization Techniques in Polymer Analysis

To fully understand the impact of dicyclohexyldimethoxysilane on polypropylene, a suite of advanced analytical techniques is employed to probe the microstructure and thermal properties of the polymer.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the microstructure of polypropylene, providing detailed information about its tacticity. nih.govuniversiteitleiden.nlkpi.ua The chemical shifts of the methyl, methine, and methylene (B1212753) carbons in the polymer backbone are sensitive to the stereochemical arrangement of the propylene monomer units. universiteitleiden.nl

For polypropylene synthesized using dicyclohexyldimethoxysilane as an external donor, ¹³C NMR is used to quantify the degree of isotacticity. This is often expressed as the percentage of meso pentads (mmmm), which represents a sequence of five consecutive monomer units with the same stereochemistry. universiteitleiden.nlkpi.ua Higher mmmm values indicate a more regular, isotactic polymer structure.

Studies have shown a correlation between the structure of the alkoxysilane donor and the resulting polymer's isotacticity as measured by ¹³C NMR. For instance, increasing the bulkiness of the substituents on the silane donor generally leads to a higher average meso isotactic sequence length (MSL) in the polypropylene. researchgate.netresearchgate.net This is because bulkier donors are more effective at selectively deactivating the aspecific sites on the catalyst surface. mdpi.com

The table below shows typical ¹³C NMR chemical shifts for isotactic polypropylene.

| Carbon | Chemical Shift (ppm) |

| Methylene (CH₂) | ~46.1-46.9 |

| Methine (CH) | ~28.5-29.2 |

| Methyl (CH₃) | ~21.6-22.0 |

| Note: Chemical shifts can vary slightly depending on the solvent and temperature. universiteitleiden.nl |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the melting temperature (Tm) and crystallinity of polypropylene. researchgate.net A higher melting temperature is generally indicative of a more ordered, highly isotactic polymer. jaist.ac.jp

Successive Self-Nucleation and Annealing (SSA) is a specialized DSC technique that provides more detailed information about the distribution of stereo-defects along the polymer chain. mdpi.comresearchgate.net By subjecting the polymer to a series of controlled heating and cooling cycles, SSA can fractionate the polymer based on the length of its crystallizable isotactic sequences. researchgate.net This results in a series of melting peaks, where each peak corresponds to a different lamellar thickness and, by extension, a different level of isotacticity. researchgate.net

For polypropylene produced with dicyclohexyldimethoxysilane, SSA analysis can reveal a distribution of isotactic sequence lengths. Comparing the SSA thermograms of polymers made with different external donors allows for a fine-grained analysis of their ability to control stereoregularity. mdpi.com For example, a polymer with a higher proportion of melting peaks at higher temperatures indicates a greater abundance of long, highly perfect isotactic chains. researchgate.net Studies have shown that while conventional DSC may not distinguish well between highly isotactic samples, SSA can provide a more detailed "fingerprint" of the polymer's microstructure. mdpi.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution (MWD) of a polymer. researchgate.netpolymersolutions.com The MWD, often expressed as the polydispersity index (PDI = Mw/Mn), is a critical parameter that influences the processing behavior and mechanical properties of polypropylene. diva-portal.org The use of dicyclohexyldimethoxysilane as an external donor can influence the MWD of the resulting polymer. diva-portal.org

Temperature Rising Elution Fractionation (TREF) is a technique that separates semi-crystalline polymers based on their crystallizability, which is directly related to their chemical composition and tacticity. researchgate.netpolymerchar.comresearchgate.net In TREF, the polymer is first crystallized from a dilute solution onto a support by slow cooling. Then, the temperature is slowly increased, and the polymer fractions are eluted in order of increasing crystallinity. researchgate.net

| Technique | Information Obtained | Relevance for Dicyclohexyldimethoxysilane |

| ¹³C NMR | Quantitative tacticity (e.g., mmmm pentads), regio-defects. nih.govresearchgate.net | Directly measures the effectiveness of the donor in promoting isospecific polymerization. researchgate.net |

| DSC/SSA | Melting temperature, crystallinity, distribution of isotactic sequence lengths. mdpi.comresearchgate.net | Provides detailed insight into the stereoregularity and thermal properties of the polymer. mdpi.comresearchgate.net |

| GPC/TREF | Molecular weight distribution, distribution of crystallizability/tacticity. polymersolutions.comresearchgate.net | Characterizes the influence of the donor on polymer chain length and its relationship with stereostructure. diva-portal.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling of Silane, Dicyclohexyldimethoxy Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a statistical correlation between the chemical structure of a molecule and its biological or chemical activity. biolscigroup.usnih.gov In the context of Ziegler-Natta catalysis, QSAR is employed to understand how the molecular properties of external donors, such as dicyclohexyldimethoxysilane, influence catalyst performance, including activity and the molecular weight distribution of the resulting polypropylene (B1209903). jaist.ac.jp

The fundamental principle of QSAR is to find a mathematical relationship that can predict the activity of new, unsynthesized compounds. biolscigroup.us This predictive capability is invaluable for designing more efficient and selective catalysts. For silane (B1218182) donors, QSAR models can correlate molecular descriptors with key performance indicators of the polymerization process.

Key Molecular Descriptors in Silane QSAR:

| Descriptor Category | Specific Examples | Influence on Catalyst Performance |

| Steric | Molecular Volume, Surface Area, Cyclohexyl Group Conformation | The size and shape of the substituents on the silicon atom are critical. Bulkier groups can modulate the stereospecificity of the catalyst by selectively poisoning non-stereospecific active sites. jaist.ac.jp |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | The electron-donating capacity of the methoxy (B1213986) groups influences the interaction with the catalyst surface and the cocatalyst. biolscigroup.us |

| Topological | Branching Indices, Connectivity Indices | These descriptors quantify the shape and branching of the molecule, which can impact how the silane docks onto the catalyst surface. nih.gov |

Researchers have found that by systematically varying the hydrocarbon and alkoxy substituents on the silane, it is possible to modulate the activation of isospecific sites and the poisoning of non-stereospecific sites. jaist.ac.jp This fine-tuning, guided by QSAR models, allows for the optimization of catalyst systems for desired polypropylene properties.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations provide a dynamic view of the interactions within the Ziegler-Natta catalyst system. nih.govmdpi.com These computational techniques allow researchers to observe the movement and interplay of atoms and molecules over time, offering insights that are often inaccessible through experimental methods alone. rsc.org

In the context of dicyclohexyldimethoxysilane, MD simulations can model its behavior at the catalyst surface, its interaction with the growing polymer chain, and its role in the presence of a cocatalyst. arxiv.org

Key Insights from MD/MM Simulations:

Adsorption and Diffusion on the Catalyst Surface: Simulations can reveal the preferred binding sites and orientations of dicyclohexyldimethoxysilane on the magnesium chloride (MgCl2) support. researchgate.net This information is crucial for understanding how the donor influences the accessibility of the active titanium sites.

Influence on Polymer Chain Growth: By simulating the polymerization process, researchers can observe how the presence of dicyclohexyldimethoxysilane affects the rate of monomer insertion and the stereochemistry of the resulting polypropylene chain.

These simulations often employ force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. The accuracy of these force fields is critical for obtaining meaningful results.

Density Functional Theory (DFT) Applications in Co-adsorption Models

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unina.it In the study of Ziegler-Natta catalysts, DFT has become a powerful tool for understanding the co-adsorption of electron donors and other species on the catalyst surface. jaist.ac.jpresearchgate.net

The co-adsorption of an external donor like dicyclohexyldimethoxysilane and the cocatalyst on the MgCl2 support is a critical aspect of catalyst activation and performance. researchgate.net DFT calculations can provide detailed information about the energetics and electronic consequences of these interactions.

DFT Study of Dicyclohexyldimethoxysilane Co-adsorption:

A typical DFT study would model a slab of the MgCl2 crystal, representing the catalyst support. The dicyclohexyldimethoxysilane molecule and a cocatalyst molecule (or its reaction products) are then placed on the surface, and the geometry of the system is optimized to find the lowest energy configuration.

Key Parameters Calculated by DFT:

| Parameter | Description | Significance |

| Adsorption Energy | The energy released when a molecule binds to the surface. | A higher adsorption energy indicates a stronger interaction. DFT can compare the adsorption energies of the silane, cocatalyst, and monomer to understand their competitive binding. unina.it |

| Bond Lengths and Angles | The geometric parameters of the adsorbed molecules and the surface. | Changes in bond lengths and angles upon adsorption can reveal the nature of the chemical bonding and the extent of electronic perturbation. |

| Charge Transfer | The amount of electron density that moves between the adsorbed molecules and the surface. | This helps to quantify the Lewis acid-base interaction between the donor and the catalyst surface. cnr.it |

| Density of States (DOS) | A representation of the available electronic energy levels in the system. | The DOS can show how the electronic structure of the catalyst surface is modified by the presence of the donor, which in turn affects its reactivity. |

DFT studies have shown that the interaction between the external donor and the cocatalyst at the catalyst surface can lead to the formation of specific surface complexes that are responsible for the enhanced stereospecificity of the system. researchgate.net

In-Silico Design Principles for Ziegler-Natta Catalyst Components

The insights gained from QSAR, MD, and DFT studies are being integrated into in-silico design strategies for developing new and improved Ziegler-Natta catalyst components. This computational-driven approach allows for the rapid screening of potential new donor molecules before they are synthesized in the lab, saving significant time and resources.

Principles of In-Silico Design:

Virtual Screening: Large libraries of virtual silane molecules with different substituents can be computationally screened for their predicted performance based on established QSAR models.

Mechanism-Based Design: By understanding the detailed mechanism of how dicyclohexyldimethoxysilane influences the catalyst, researchers can design new donors that optimize specific interactions, such as the selective deactivation of aspecific sites.

Property-Targeted Design: If a specific polypropylene property is desired (e.g., higher isotacticity or a specific molecular weight), computational models can be used to identify the silane donor structure most likely to produce that outcome. mdpi.com

The ultimate goal of these in-silico approaches is to move from a trial-and-error method of catalyst development to a more rational, predictive design process. The combination of these powerful computational tools provides a multi-scale understanding of the role of dicyclohexyldimethoxysilane in Ziegler-Natta catalysis, from its fundamental electronic interactions to its macroscopic effect on polymer properties.

Applications of Silane, Dicyclohexyldimethoxy Beyond Olefin Polymerization

Utilization in Silicon-Containing Material Formulations

In the fabrication of microelectronics, the precise transfer of patterns onto a substrate is paramount. This is achieved through lithography, a process that increasingly relies on multilayer resist methods to create ever-smaller features. epo.org Silicon-containing materials are critical components of these methods, and dicyclohexyldimethoxy-silane serves as a precursor for the synthesis of polymers used in these specialized films. epo.orggoogle.com

Role in Hard Mask Compositions for Advanced Lithography

Advanced lithographic processes often employ a multilayer stack, which can include a hard mask layer positioned between the photoresist and the substrate. epo.orggoogle.com The hard mask's primary function is to provide superior etch resistance during the pattern transfer process, a property for which silicon-containing films are well-suited. google.comresearchgate.net Compositions for forming silicon-containing metal hard masks may include thermally crosslinkable polysiloxanes derived from hydrolysable silanes like dicyclohexyldimethoxy-silane, often in combination with metal oxide nanoparticles. epo.org

These spin-on hard masks must exhibit not only high etch resistance but also excellent filling properties for fine patterns and good wet or dry removability. epo.org The incorporation of silicon, derived from precursors such as dicyclohexyldimethoxy-silane, into these hard mask films is crucial for achieving the required etch selectivity against the underlying substrate, which is often processed with fluorine-based plasma chemistry. epo.orggoogle.com The resulting amorphous silicon-containing films are highly resistant to plasma etching, enabling the creation of high-aspect-ratio features. google.comgoogle.com

Integration into Resist Underlayer Films for Patterning Processes

Similar to hard masks, resist underlayer films are a key component of multilayer lithography, particularly for extreme ultraviolet (EUV) lithography. researchgate.net These underlayers are designed to improve lithographic performance by enhancing resolution, minimizing defects like pattern collapse, and improving line-width roughness (LWR). epo.orgresearchgate.net Silicon-containing compounds, including those synthesized from dicyclohexyldimethoxy-silane, are used to create these underlayer films. google.com

The underlayer, sometimes called a silicon anti-reflective coating (SiARC), serves multiple functions. It provides a uniform surface for the photoresist, helps control reflections, and can improve pattern fidelity. researchgate.netibm.com In multilayer systems, the silicon-containing underlayer acts as a mask for etching the layer beneath it. ibm.com The formulation of these films is complex, often involving a silicon-containing polymer, a crosslinker, and a photoacid generator to ensure the film becomes insoluble after coating and baking. researchgate.netlib4ri.ch The presence of silicon from precursors like dicyclohexyldimethoxy-silane is essential for providing the necessary etch resistance when oxygen-based plasma is used to etch an underlying organic layer. epo.orggoogle.com

Functionalization in Silane-Crosslinked Polymer Systems

Silane (B1218182), dicyclohexyldimethoxy- is employed as a crosslinking agent to modify and enhance the properties of various polymers, particularly polyolefins. This process creates a three-dimensional network within the polymer, improving its mechanical and thermal stability.

Development of Polyolefin Elastomer Compositions

Polyolefin elastomers (POEs) are a class of high-performance polymers valued for their flexibility and impact strength. researchgate.net To improve properties such as heat aging, weather resistance, and compression set, these elastomers can be crosslinked. Silane crosslinking is a common method, and Silane, dicyclohexyldimethoxy- is specifically cited as a silane crosslinker for this purpose. google.comgoogle.com

In one application, an elastomeric article is produced from a composition containing a silane-crosslinked polyolefin elastomer with a density below 0.90 g/cm³. This composition includes a low-density polyolefin, another polyolefin with low crystallinity, a grafting initiator, a condensation catalyst, and a silane crosslinker, which can be dicyclohexyldimethoxy-silane. google.comgoogle.com The resulting material exhibits a desirable compression set, making it suitable for various demanding applications. google.com

| Component | Description | Function |

|---|---|---|

| First Polyolefin | Density less than 0.86 g/cm³ | Primary elastomer base |

| Second Polyolefin | Crystallinity less than 40% | Modify properties |

| Silane Crosslinker | e.g., Silane, dicyclohexyldimethoxy- | Forms crosslinks between polymer chains |

| Grafting Initiator | e.g., Peroxide | Initiates the grafting of the silane to the polyolefin |

| Condensation Catalyst | e.g., Tin-based catalyst | Promotes the crosslinking reaction (condensation) |

Mechanisms of Silane Grafting and Crosslinking in Polyolefins

The crosslinking of polyolefins using silanes like dicyclohexyldimethoxy-silane is typically a two-stage process. google.comspecialchem.com

Grafting: In the first stage, the silane is chemically grafted onto the polyolefin backbone. This is usually accomplished during melt processing in an extruder. A free-radical initiator, such as a peroxide, is used to create a reactive site on the polymer chain. This polymer radical then reacts with the silane, attaching it to the backbone. researchgate.netnih.govresearchgate.net For this to occur, the silane must contain a group susceptible to this reaction, which is why vinyl-containing silanes are common, though other functionalities can be used. google.com

Crosslinking: The second stage is initiated by exposure to moisture. The alkoxy groups on the grafted silane (e.g., the methoxy (B1213986) groups on dicyclohexyldimethoxy-silane) undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups. These silanol groups then react with each other or with unhydrolyzed alkoxy groups on adjacent polymer chains in a condensation reaction, typically accelerated by a catalyst. This reaction forms stable siloxane (Si-O-Si) bridges between the polymer chains, creating a crosslinked network. google.commdpi.com

This process transforms the thermoplastic polyolefin into a thermoset material with enhanced properties, including improved thermal stability and elasticity. researchgate.net

Surface Modification and Nanomaterial Engineering

The reactivity of the methoxy groups in dicyclohexyldimethoxy-silane allows it to serve as a coupling agent for surface modification, a critical process in nanomaterial engineering. nih.govresearchgate.net This involves altering the surface chemistry of a material to improve its interaction with other substances, for example, to enhance the bonding between an inorganic filler and an organic polymer matrix. researchgate.netmdpi.com

Dicyclohexyldimethoxy-silane is listed among the silanes used for the surface modification of silicon dioxide particles (silica). google.com Such modifications are performed to improve the stability and dispersibility of nanoparticles in organic solvents or polymer matrices. researchgate.netgoogle.com The general process involves reacting the silane with hydroxyl groups present on the surface of the silica (B1680970) nanoparticles. researchgate.netresearchgate.net This reaction forms a covalent bond, and the cyclohexyl groups of the silane present a new, more hydrophobic surface, which can improve compatibility with non-polar materials like polyurethane or polydimethylsiloxane (B3030410) resins. researchgate.net

In the broader field of nanomaterial engineering, the ability to precisely control the surface properties of nanoparticles is essential for their application in catalysts, coatings, and sensors. mdpi.comrice.edunih.govmdpi.com By functionalizing the surface of nanoparticles, their aggregation can be prevented, and their physical and chemical properties can be tailored for specific uses, such as creating self-cleaning superhydrophobic coatings or transparent nanocomposite films with adjustable refractive indices. researchgate.netmdpi.com

Application in Surface-Modified Silicon Dioxide Particles

Dicyclohexyldimethoxysilane is identified as a potential agent for the surface modification of silicon dioxide (SiO₂) particles. The process of surface modification involves reacting the silane with aqueous silica sol. This reaction can be tailored by using dicyclohexyldimethoxysilane as one of several possible alkoxysilane modifiers.

The general approach to creating these surface-modified particles involves reacting an aqueous silica sol with at least one alkoxysilane, such as dicyclohexyldimethoxysilane, and potentially a second modifier like a halosilane or siloxane. A crucial step in this process can be the removal of water, for instance, through azeotropic distillation, before the reaction with the silane modifiers. This method allows for the controlled alteration of the silica surface properties.

While a broad range of silanes can be used for this purpose, the inclusion of dicyclohexyldimethoxysilane in patents for such processes indicates its recognized potential in this application. However, detailed, publicly available research findings specifically quantifying the performance and unique characteristics imparted by dicyclohexyldimethoxysilane on silica particles, such as specific surface area changes or hydrophobicity levels, are not extensively documented in scientific literature.

Role in Nanoparticle Surface Treatment Technologies

The utility of silanes, in general, is a cornerstone of nanoparticle surface treatment technologies. These treatments aim to alter the surface chemistry of nanoparticles to enhance their dispersion in various media, improve compatibility with polymer matrices, and introduce specific functionalities. The fundamental principle involves the reaction of the silane's hydrolyzable groups (in this case, methoxy groups) with the hydroxyl groups present on the surface of inorganic nanoparticles like silica.

The cyclohexyl groups of dicyclohexyldimethoxysilane are bulky and hydrophobic. When this silane is used to treat nanoparticle surfaces, these cyclohexyl groups would be oriented outwards from the nanoparticle surface. This modification is expected to increase the hydrophobicity of the nanoparticles and provide steric hindrance, which can prevent agglomeration and improve their dispersion in non-polar solvents and polymer matrices.

Future Research Directions and Emerging Paradigms

Development of Novel Catalyst Systems Employing Dicyclohexyldimethoxysilane

The use of dicyclohexyldimethoxysilane as an external electron donor in Ziegler-Natta catalyst systems is well-established for propylene (B89431) polymerization. mdpi.comgoogle.comgoogle.gm However, the quest for catalysts with enhanced activity, stereospecificity, and hydrogen response continues to drive research. Future work is expected to focus on the synergistic effects between dicyclohexyldimethoxysilane and newly developed internal donors. While traditional systems often pair phthalates with alkoxysilanes, emerging internal donors like diethers and succinates present new opportunities for catalyst optimization. jaist.ac.jp

A key area of investigation will be the development of mixed external donor systems, where dicyclohexyldimethoxysilane is used in combination with other silanes, such as aminosilanes. mdpi.comresearchgate.net Early studies have shown that aminosilanes can lead to higher isotacticity and favorable hydrogen response. mdpi.com Understanding the competitive adsorption and interaction of these mixed donors on the catalyst surface will be crucial for designing systems with tailored performance. For instance, combining the high stereoregulating ability of dicyclohexyldimethoxysilane with a donor that enhances activity or broadens the molecular weight distribution could lead to polymers with unique property profiles. researchgate.netresearchgate.net

Furthermore, research into novel catalyst supports beyond the conventional MgCl₂ could open new avenues. researchgate.net The interaction between dicyclohexyldimethoxysilane and the support material is critical for catalyst performance, and exploring alternative supports may lead to catalyst systems with improved morphology control and efficiency. google.com

Tailoring Polymer Architectures for Enhanced Performance

Dicyclohexyldimethoxysilane plays a significant role in controlling the microstructure of polypropylene (B1209903), including its tacticity and molecular weight distribution. researchgate.netnih.gov Future research will likely focus on leveraging this control to create polymers with highly specific architectures for advanced applications. One promising area is the development of polypropylene with a broad or bimodal molecular weight distribution, which can offer a balance of processability and mechanical strength. By carefully selecting the external donor system, including dicyclohexyldimethoxysilane, it is possible to influence the active site distribution on the catalyst and, consequently, the polymer's molecular architecture. researchgate.net

The influence of dicyclohexyldimethoxysilane on the formation of different crystalline structures and lamellar thicknesses in polypropylene is another area ripe for exploration. researchgate.netresearchgate.net Techniques like Successive Self-nucleation and Annealing (SSA) can be employed to gain deeper insights into how the external donor affects the distribution of isotactic sequence lengths. researchgate.netresearchgate.net This knowledge can be used to produce polymers with optimized crystallinity for applications requiring specific mechanical or thermal properties, such as high-strength fibers or heat-resistant components. kpi.ua

Moreover, the use of dicyclohexyldimethoxysilane in the production of copolymers, such as propylene-ethylene copolymers, warrants further investigation. The donor's influence on comonomer incorporation and distribution can significantly impact the final properties of the material, including its impact strength and flexibility. kpi.ua Tailoring these architectures could lead to the development of advanced thermoplastic elastomers and impact modifiers.

Advanced Computational Approaches for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of Ziegler-Natta catalysis. unina.itresearchgate.netrsc.org Future research will increasingly rely on advanced computational approaches to predict the performance of catalyst systems employing dicyclohexyldimethoxysilane. These models can provide insights into the adsorption energies and geometries of the donor on different MgCl₂ surfaces, helping to elucidate its role in stereoregulation. unina.itrsc.orgrsc.org

A significant challenge in this area is accurately modeling the complex interactions between the external donor, the internal donor, the cocatalyst (e.g., triethylaluminum), and the titanium active sites on the catalyst surface. jaist.ac.jpresearchgate.net Future computational studies will likely employ more sophisticated models that can capture the dynamic nature of the catalyst surface and the competitive binding of different species. jaist.ac.jp This could involve multiscale modeling approaches that combine quantum mechanical calculations with larger-scale simulations to predict catalyst behavior under realistic polymerization conditions.

Machine learning and artificial intelligence are also emerging as powerful tools for catalyst design. jaist.ac.jp By training algorithms on large datasets of experimental and computational results, it may become possible to predict the performance of new catalyst formulations containing dicyclohexyldimethoxysilane with high accuracy. This data-driven approach could significantly accelerate the discovery and optimization of next-generation catalysts.

Expansion into Diverse Functional Material Platforms

While polypropylene produced with dicyclohexyldimethoxysilane-containing catalysts is a versatile commodity polymer, there is growing interest in expanding its use into more specialized and functional material platforms. One area of potential is in the development of advanced composites. The tailored microstructure of the polypropylene matrix, achieved through the use of dicyclohexyldimethoxysilane, can enhance the compatibility and adhesion with reinforcing fillers like glass fibers or nanomaterials, leading to composites with superior mechanical properties. mdpi.comnih.gov

Another emerging application is in the field of functional polymers for advanced technologies. While not a direct application of the polymerization process itself, dicyclohexyldimethoxysilane is listed as a potential component in compositions for forming silicon-containing hard masks in semiconductor manufacturing. epo.org Furthermore, polymers with precisely controlled architectures, as enabled by specific catalyst systems, are being explored for applications in drug delivery, molecular imaging, and other biomedical fields. nih.gov The ability to fine-tune the properties of polypropylene could make it a suitable candidate for these advanced applications.

The development of ionomeric nanofibers and other advanced functional materials also presents opportunities. mdpi.com The specific surface properties and morphology of polymers produced using dicyclohexyldimethoxysilane could be beneficial in creating scaffolds for tissue engineering or membranes for separation processes. mdpi.com As research continues to push the boundaries of material science, the precise control over polymer architecture afforded by catalyst systems with dicyclohexyldimethoxysilane will be a key enabler for a wide range of innovative applications. mdpi.comcaltech.edu

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing dicyclohexyldimethoxy silane, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves alkoxysilane condensation or controlled hydrolysis of chlorosilanes. Key steps include maintaining anhydrous conditions to prevent premature hydrolysis and using catalysts like amines. Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm product purity . Post-synthesis, thorough washing (e.g., with water to remove byproducts like ammonium salts) is essential . Analytical techniques such as ¹H/¹³C NMR and FTIR should be employed to verify structural integrity (e.g., Si-O-C and Si-C bond signatures) .

Q. How should researchers handle and store dicyclohexyldimethoxy silane to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced hydrolysis. Use chemical-resistant gloves (e.g., nitrile) and full-body protective suits during handling, as recommended for organosilanes . Conduct operations in fume hoods with local exhaust ventilation to minimize inhalation risks . Stability tests under varying temperatures (e.g., 4°C to 40°C) can establish shelf-life parameters .

Q. What analytical methods are most reliable for characterizing silane purity and functional group integrity?

- Methodological Answer :

Advanced Research Questions

Q. How do experimental variables (e.g., acid concentration, etching time) influence silane performance as a coupling agent?

- Methodological Answer : Optimize variables using factorial design. For example:

- Hydrofluoric acid (HF) concentration : Higher concentrations (e.g., 9.5% vs. 4.9%) enhance ceramic surface etching but risk over-degradation .

- Etching time : Prolonged exposure (60 s vs. 20 s) improves mechanical interlocking but may reduce silane adhesion due to surface over-roughening .

- Silane application method : Two-step impregnation (e.g., primer + adhesive) increases bond strength by 20–30% compared to single-step methods .

Q. How can conflicting data on silane efficacy in composite materials be resolved?

- Methodological Answer : Discrepancies often arise from environmental conditions (e.g., humidity, temperature). Mitigation strategies:

- Controlled aging tests : Expose samples to simulated operational environments (e.g., deicing fluids for concrete ).

- Statistical validation : Use ANOVA to isolate variables (e.g., silane concentration vs. substrate porosity).

- Cross-lab reproducibility : Share protocols for pre-treatment (e.g., plasma activation) to standardize surface energy .

Q. What methodologies assess the ecological impact of dicyclohexyldimethoxy silane degradation byproducts?

- Methodological Answer :

- Biodegradation assays : Use OECD 301B (modified Sturm test) to measure CO₂ evolution from microbial activity .

- Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

- Soil mobility analysis : Column leaching experiments under varying pH (4–9) to model environmental persistence .

Experimental Design & Validation

Q. How to design a study evaluating silane-modified concrete durability in extreme environments?

- Methodological Answer :

- Sample preparation : Apply silane via brushing/spraying at 200–300 g/m². Cure for 72 hours .

- Testing parameters :

- Freeze-thaw cycles (ASTM C666): Measure dynamic elastic modulus loss after 300 cycles.

- Chemical resistance : Immerse in aircraft deicing fluid (pH 3.5) for 28 days; assess tensile strength reduction .

- Data interpretation : Use Weibull analysis to predict long-term durability from accelerated aging results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.